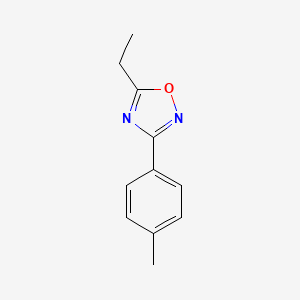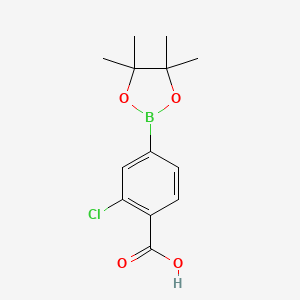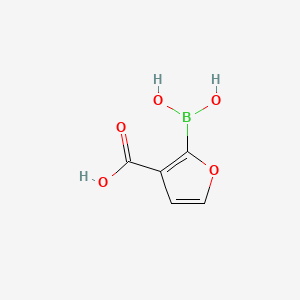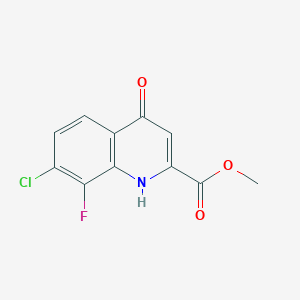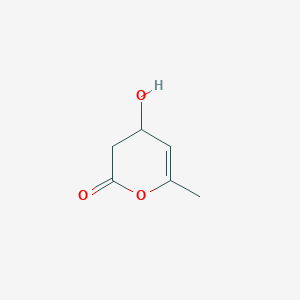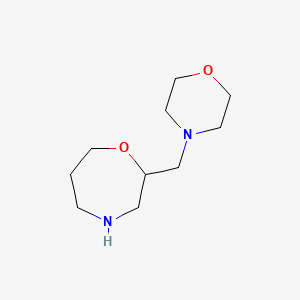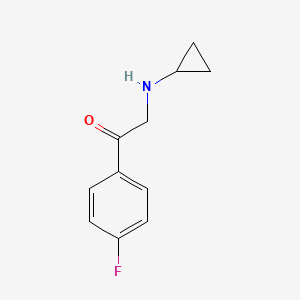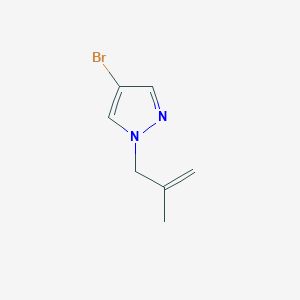
4-Brom-1-(2-Methylprop-2-en-1-yl)-1H-pyrazol
Übersicht
Beschreibung
4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is a chemical compound characterized by its bromine atom and a pyrazole ring structure
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Mode of Action
It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the target of 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole, it’s difficult to determine the exact biochemical pathways this compound affects. Given its structure, it might be involved in pathways related to cell signaling or metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole are currently unknown. These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target after administration .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole typically involves the reaction of 1-(2-methylprop-2-en-1-yl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used, often under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Hydroxylated or aminated derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is similar to other brominated pyrazoles, such as 3-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole and 5-bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole These compounds differ in the position of the bromine atom on the pyrazole ring, which can affect their reactivity and biological activity
Conclusion
4-Bromo-1-(2-methylprop-2-en-1-yl)-1H-pyrazole is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover even more applications and benefits of this compound.
Eigenschaften
IUPAC Name |
4-bromo-1-(2-methylprop-2-enyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMWNNQYILTMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


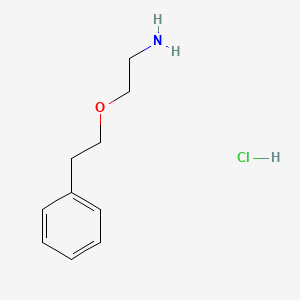
![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)
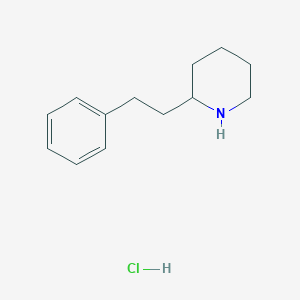
![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)
